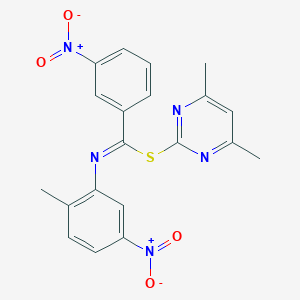
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate is a chemical compound that has been studied extensively for its potential use in scientific research. It is a member of the family of pyrimidinyl carboxamide compounds, which have been shown to possess a range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation and cancer cell growth. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can reduce the production of inflammatory cytokines and chemokines, as well as inhibit the activity of enzymes involved in the production of reactive oxygen species. In vivo studies have shown that the compound can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate for lab experiments is its ability to modulate various signaling pathways involved in inflammation and cancer cell growth. This makes it a promising candidate for the development of new anti-inflammatory and anticancer drugs. However, one limitation of the compound is its potential toxicity, which must be carefully monitored in animal studies.
Direcciones Futuras
There are several future directions for the study of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate. One direction is to further investigate the mechanism of action of the compound and its potential use in the development of new anti-inflammatory and anticancer drugs. Another direction is to explore the potential use of the compound in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Finally, future studies should focus on optimizing the synthesis method and improving the safety profile of the compound for use in animal studies and clinical trials.
Métodos De Síntesis
The synthesis of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate involves the reaction of 3-nitrobenzenecarboxylic acid with 2-methyl-5-nitroaniline and thionyl chloride to form an intermediate, which is then reacted with 4,6-dimethylpyrimidin-2-amine to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate has been studied extensively for its potential use in scientific research. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
Nombre del producto |
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate |
|---|---|
Fórmula molecular |
C20H17N5O4S |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate |
InChI |
InChI=1S/C20H17N5O4S/c1-12-7-8-17(25(28)29)11-18(12)23-19(15-5-4-6-16(10-15)24(26)27)30-20-21-13(2)9-14(3)22-20/h4-11H,1-3H3 |
Clave InChI |
SVLRQLMSCHCRBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(C2=CC(=CC=C2)[N+](=O)[O-])SC3=NC(=CC(=N3)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(C2=CC(=CC=C2)[N+](=O)[O-])SC3=NC(=CC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)


